molecular formula C2H6BCl B182847 Chlorodimethylborane CAS No. 1803-36-7

Chlorodimethylborane

Cat. No.: B182847
CAS No.: 1803-36-7
M. Wt: 76.33 g/mol
InChI Key: DJGJBRMHVVAZOU-UHFFFAOYSA-N
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Description

Chlorodimethylborane is an organoboron compound with the molecular formula C₂H₆BCl and a molecular weight of 76.333. It is a colorless liquid with a boiling point of approximately 4.9°C and a density of 0.804 g/cm³ . This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodimethylborane can be synthesized through the reaction of dimethylborane with hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

(CH3)2BH+HCl(CH3)2BCl+H2(CH₃)₂BH + HCl \rightarrow (CH₃)₂BCl + H₂ (CH3​)2​BH+HCl→(CH3​)2​BCl+H2​

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the reactive nature of the starting materials and the product. The process is designed to maximize yield and purity while minimizing the risk of side reactions and contamination.

Chemical Reactions Analysis

Types of Reactions: Chlorodimethylborane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Substituted boranes with different functional groups.

Scientific Research Applications

Chlorodimethylborane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of chlorodimethylborane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Chlorodimethylborane can be compared with other organoboron compounds such as:

    Trimethylborane (C₃H₉B): Similar in structure but with three methyl groups instead of two and a chlorine atom.

    Dimethylborane (C₂H₇B): Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Boron trichloride (BCl₃): Contains three chlorine atoms and no methyl groups, making it more reactive and less selective in reactions.

This compound is unique due to its specific combination of methyl groups and a chlorine atom, which provides a balance of reactivity and stability, making it suitable for a variety of applications .

Properties

IUPAC Name

chloro(dimethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BCl/c1-3(2)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGJBRMHVVAZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170943
Record name Chlorodimethylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-36-7
Record name Chlorodimethylborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodimethylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodimethylborane

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